

Quantifying the Anti-Angiogenic Effects of PNU-145156E on Endothelial Tube Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PNU-145156E**

Cat. No.: **B10784758**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-145156E is a novel investigational anti-angiogenic agent that has demonstrated potential in preclinical and early clinical studies for the treatment of solid tumors. Its primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. **PNU-145156E** exerts its effects by specifically targeting and inhibiting the binding of basic fibroblast growth factor (bFGF) to its receptor (FGFR).^{[1][2]} This interaction is a key step in the signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, all of which are essential for the formation of new vascular networks.

The tube formation assay is a widely used *in vitro* method to assess the pro- or anti-angiogenic potential of compounds. This assay mimics the later stages of angiogenesis, where endothelial cells, cultured on a basement membrane-like matrix, differentiate and organize into a network of capillary-like structures. By quantifying the extent of this tube formation in the presence of an investigational drug like **PNU-145156E**, researchers can evaluate its inhibitory efficacy.

These application notes provide a detailed protocol for quantifying the effects of **PNU-145156E** on endothelial cell tube formation, including methods for data acquisition and analysis. Furthermore, the underlying signaling pathways affected by **PNU-145156E** are illustrated to provide a comprehensive understanding of its mechanism of action.

Data Presentation: Quantitative Effects of PNU-145156E on Tube Formation

While specific quantitative data for **PNU-145156E** in a tube formation assay is not readily available in the public domain, this section provides a representative table based on expected outcomes for a potent bFGF inhibitor. The data presented below is illustrative and demonstrates how to structure and interpret results from a dose-response study. For comparison, the related compound suramin has been shown to inhibit bFGF-induced tube formation with IC₅₀ values in the low micromolar range.[3][4]

Table 1: Representative Dose-Dependent Inhibition of HUVEC Tube Formation by **PNU-145156E**

PNU-145156E Concentration (μM)	Total Tube Length (% of Control)	Number of Junctions (% of Control)	Number of Loops (% of Control)
0 (Vehicle Control)	100 ± 8.5	100 ± 9.2	100 ± 7.8
0.1	85 ± 7.1	82 ± 8.0	88 ± 6.5
1	55 ± 6.3	48 ± 5.9	59 ± 7.1
10	20 ± 4.1	15 ± 3.8	22 ± 4.5
100	5 ± 2.5	3 ± 1.9	7 ± 3.0

Data are presented as mean ± standard deviation (SD) from a representative experiment performed in triplicate. The IC₅₀ (half-maximal inhibitory concentration) can be calculated from such data using appropriate software.

Experimental Protocols

Protocol 1: Endothelial Cell Tube Formation Assay

This protocol outlines the steps to assess the anti-angiogenic effects of **PNU-145156E** on human umbilical vein endothelial cells (HUVECs).

Materials:

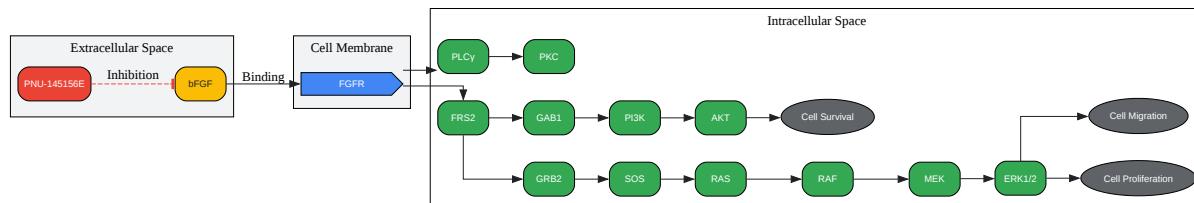
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- **PNU-145156E** (stock solution in a suitable solvent, e.g., DMSO)
- 96-well tissue culture plates
- Calcein AM (for fluorescent imaging)
- Phosphate-buffered saline (PBS)
- Inverted microscope with imaging capabilities

Procedure:

- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Preparation:
 - Culture HUVECs in EGM-2 until they reach 80-90% confluence.
 - Harvest the cells using trypsin-EDTA and neutralize with growth medium.
 - Centrifuge the cells and resuspend the pellet in serum-free endothelial cell basal medium.
 - Perform a cell count and adjust the cell suspension to a concentration of 1×10^5 cells/mL.
- Treatment with **PNU-145156E**:

- Prepare serial dilutions of **PNU-145156E** in serum-free endothelial cell basal medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for the **PNU-145156E** stock).
- In separate tubes, mix the HUVEC suspension with the different concentrations of **PNU-145156E**.

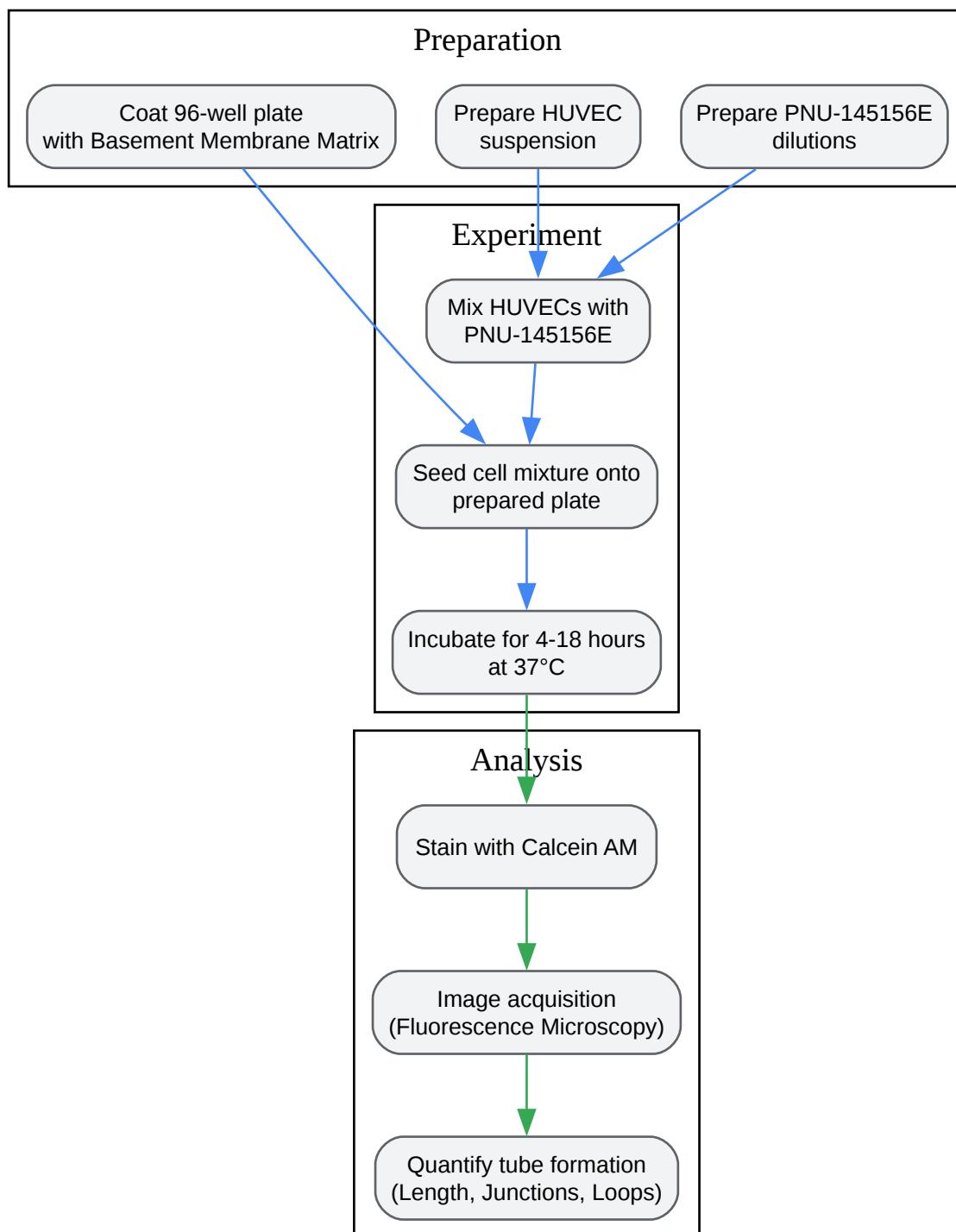
• Seeding Cells onto the Matrix:


- Carefully add 100 µL of the cell/**PNU-145156E** mixture to each well of the pre-prepared 96-well plate containing the solidified basement membrane matrix.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time should be determined empirically.

• Imaging and Quantification:

- After incubation, carefully remove the medium from the wells.
- For fluorescent imaging, wash the cells once with PBS and then add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well.
- Incubate for 30 minutes at 37°C.
- Capture images of the tube network using an inverted fluorescence microscope.
- Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

Visualizations


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: bFGF signaling pathway inhibition by **PNU-145156E**.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the tube formation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. PNU-145156E, a novel angiogenesis inhibitor, in patients with solid tumors: a phase I and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. A high-content tube formation assay using an in vitro angiogenesis model [moleculardevices.com]
- To cite this document: BenchChem. [Quantifying the Anti-Angiogenic Effects of PNU-145156E on Endothelial Tube Formation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10784758#quantifying-pnu-145156e-effects-on-tube-formation-assay>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com